molecular formula C16H14Cl2N4S B12139500 3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole

3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B12139500
M. Wt: 365.3 g/mol
InChI Key: WMNAHCAAPNEUSQ-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole is a synthetic organic compound known for its diverse applications in scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with various functional groups, including a dichlorophenyl group, a pyridyl group, and an ethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Pyridyl Group: The pyridyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridylboronic acid and a suitable palladium catalyst.

    Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl iodide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, and solvents like dichloromethane or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity or modulating its function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole
  • **3-[(2,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole
  • **3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(3-pyridyl)-1,2,4-triazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14Cl2N4S

Molecular Weight

365.3 g/mol

IUPAC Name

4-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H14Cl2N4S/c1-2-22-15(11-5-7-19-8-6-11)20-21-16(22)23-10-12-3-4-13(17)9-14(12)18/h3-9H,2,10H2,1H3

InChI Key

WMNAHCAAPNEUSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=NC=C3

Origin of Product

United States

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